2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Overview
Description
This compound, also known as Gadobutrol Impurity 3, has the molecular formula C14H23GdN4O6 . It’s a complex molecular structure with potential applications in areas like magnetic resonance imaging and targeted drug delivery systems.
Molecular Structure Analysis
The molecular weight of this compound is 500.6 g/mol . The IUPAC name is 2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 500.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count .Mechanism of Action
Target of Action
The primary target of 2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is the vascular system within the body . This compound, also known as a gadolinium-based contrast agent (GBCA), is used to enhance the visualization of certain tissues in magnetic resonance imaging (MRI) scans .
Mode of Action
The compound interacts with its target by circulating through the vascular system and accumulating in areas with abnormal vascularity or disrupted blood-brain barriers . The gadolinium ion (Gd3+) within the compound interacts with the magnetic field during an MRI scan, enhancing the contrast and improving the visualization of the targeted tissues .
Biochemical Pathways
Instead, it circulates in the bloodstream, allowing it to reach areas of interest for imaging purposes .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its distribution throughout the body via the bloodstream, followed by excretion primarily through the kidneys .
Result of Action
The primary result of the compound’s action is the enhanced visualization of certain tissues during MRI scans . This can aid in the diagnosis and monitoring of various medical conditions, including tumors, lesions, and other abnormalities .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a disrupted blood-brain barrier can enhance the compound’s distribution to certain areas of the brain . Additionally, renal function can impact the rate of excretion of the compound, potentially affecting its duration of action .
Properties
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXHPCSEYUXPA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23GdN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112188-16-6 | |
Record name | Gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JHB4H1GFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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